molecular formula C13H18ClNO2 B8257212 2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride

2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride

Cat. No.: B8257212
M. Wt: 255.74 g/mol
InChI Key: CHNXXQXZAFDHAH-UHFFFAOYSA-N
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Description

2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C13H18ClNO2. It is a 4-aryl piperidine that serves as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in medicinal chemistry and drug development due to its role in optimizing drug-like properties and influencing the 3D orientation of degraders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including hydrogenation and cyclization.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Acetic Acid Moiety: The acetic acid group is added through a carboxylation reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as crystallization, distillation, and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenation or alkylation reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride is widely used in scientific research, particularly in:

Mechanism of Action

The compound acts as a semi-flexible linker in PROTAC® development, influencing the 3D orientation of the degrader and facilitating the formation of ternary complexes. This interaction leads to the targeted degradation of specific proteins by the ubiquitin-proteasome system, thereby modulating cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
  • 2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
  • (3-(Piperidin-4-yl)phenyl)methanol hydrochloride

Uniqueness

2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride is unique due to its specific structural configuration, which provides optimal flexibility and rigidity balance for PROTAC® development. This balance is crucial for effective protein degradation and drug-like property optimization .

Properties

IUPAC Name

2-(3-piperidin-4-ylphenyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(16)9-10-2-1-3-12(8-10)11-4-6-14-7-5-11;/h1-3,8,11,14H,4-7,9H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNXXQXZAFDHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC(=C2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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